1-(4-Ethylcyclohexyl)propan-2-one is an organic compound with the molecular formula . It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to a cyclohexane ring that is substituted with an ethyl group. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity. It is commonly used as an intermediate in organic synthesis and has applications in the pharmaceutical and fragrance industries.
The compound can be classified as a ketone, specifically a substituted propanone. The presence of the cyclohexyl group, along with the ethyl substitution, distinguishes it from other ketones. It is important for its role as a building block in organic synthesis and its potential biological activity.
1-(4-Ethylcyclohexyl)propan-2-one can be synthesized through several methods:
The molecular structure of 1-(4-Ethylcyclohexyl)propan-2-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | 1-(4-ethylcyclohexyl)propan-2-one |
| InChI | InChI=1S/C11H20O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h10-11H,3-8H2,1-2H3 |
| InChI Key | WJKZFBNFUAWIOK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(CC1)CC(=O)C |
The structure features a cyclohexane ring with an ethyl group at one position and a carbonyl group at the second position of the propan backbone.
1-(4-Ethylcyclohexyl)propan-2-one undergoes various chemical reactions:
Common reagents and conditions include:
Major products formed include alcohols from reductions and carboxylic acids from oxidations.
The mechanism of action for 1-(4-Ethylcyclohexyl)propan-2-one varies based on its application:
1-(4-Ethylcyclohexyl)propan-2-one exhibits several notable physical properties:
The chemical properties include:
Relevant data includes boiling point, melting point, and solubility characteristics that are typical for similar organic compounds but are not explicitly detailed in available sources.
1-(4-Ethylcyclohexyl)propan-2-one has several applications in scientific research:
This compound's versatility makes it valuable across various fields, highlighting its importance in both academic research and industrial applications.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: